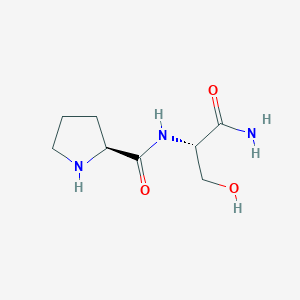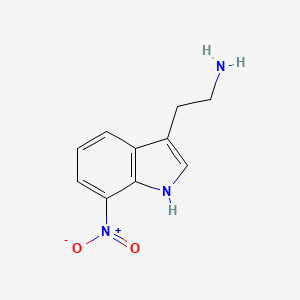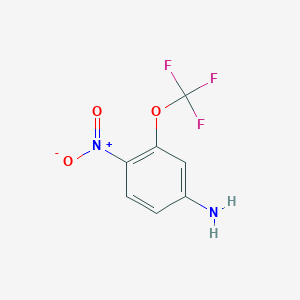
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a chemical compound with the molecular formula C8H3F2NO3 and a molecular weight of 199.11 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the reaction of 6,7-difluoroisatoic anhydride with appropriate reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
it is likely that large-scale synthesis follows similar protocols to laboratory methods, with adjustments for scale and efficiency .
化学反应分析
Types of Reactions
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
科学研究应用
6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:
作用机制
The mechanism of action of 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes .
相似化合物的比较
属性
分子式 |
C8H3F2NO3 |
|---|---|
分子量 |
199.11 g/mol |
IUPAC 名称 |
6,7-difluoro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3F2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-3H |
InChI 键 |
FSDRUPIYGWUGLT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC2=NC(=O)OC(=O)C21)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(chloromethyl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8465152.png)

![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)imino]-, phenylmethyl ester, (2S)-](/img/structure/B8465166.png)









